Lead selenite

描述

Lead selenide (PbSe), or lead(II) selenide, is a semiconductor material. It forms cubic crystals of the NaCl structure and has a direct bandgap of 0.27 eV at room temperature . It is used for the manufacture of infrared detectors for thermal imaging .

Synthesis Analysis

Two new lead selenite oxychlorides, Pb3(SeO3)(SeO2OH)Cl3 and Pb3(SeO3)2Cl2, have been synthesized by a low-temperature (T ∼ 160 °C) reflux method . This method enabled the synthesis of the compounds in high yield, 62% and 81% for Pb3(SeO3)(SeO2OH)Cl3 and Pb3(SeO3)2Cl2, respectively, and as crystals .

Molecular Structure Analysis

An approach is proposed to reduce the stability of the cubic phase of lead selenide by thermal oxidation with atmospheric oxygen and its transformation into an ordered monoclinic phase of lead selenite . An estimated thermodynamic analysis (TA) of the course of possible chemical reactions of lead selenide oxidation with oxygen is carried out .

Chemical Reactions Analysis

The stability of the cubic phase of lead selenide can be reduced by thermal oxidation with atmospheric oxygen, transforming it into an ordered monoclinic phase of lead selenite . The kinetics of lead selenide oxidation with atmospheric oxygen are studied by X-ray emission analysis, X-ray diffractometry, optical reflection in the infrared region of the spectrum, studies of conductivity in direct and alternating currents, and nuclear magnetic resonance .

Physical And Chemical Properties Analysis

Selenium is a trace and essential micronutrient for the health of humans, animals, and microorganisms . Selenium nanoparticles (SeNPs) have attracted the interest of many researchers due to their biocompatibility, bioavailability, and low toxicity .

科学研究应用

Food and Medical Industries

- Field : Food Chemistry

- Application : Selenium nanoparticles have gradually replaced the traditional selenium supplement and have broad prospects in the food and medical industries .

- Method : The chemical, physical, and biological methods for the synthesis of selenium nanoparticles are reviewed .

- Results : Selenium nanoparticles have the advantages of high absorption rate, high biological activity, and low toxicity, and can be directly absorbed by the human body and converted to organic selenium .

Food Safety Applications

- Field : Food Safety

- Application : Selenium nanoparticles are used in food safety applications as antibacterial nano-coating, food packaging, and functional food .

- Method : Compared with organic selenium and inorganic selenium compounds such as sodium selenite and sodium selenite, selenium nanoparticles are used because of its high biological activity, high bioavailability, low toxicity, particle dispersion .

- Results : Selenium nanoparticles have shown high biological activity, high bioavailability, low toxicity, particle dispersion .

Nutritional Quality Enhancement in Waxy Maize Grains

- Field : Agriculture

- Application : Foliar application of selenite to enhance the nutritional quality of waxy maize grains .

- Method : A two-factor split-plot design was employed to assess the nutritional quality, trace elements, and pigment content of maize at the milk stage after being subjected to varying Se doses sprayed on five leaves .

- Results : Both varieties exhibited optimal quality under Se3 treatment, falling within the safe range of Se-enriched agricultural products .

Regulation of Plant Ecosystems

- Field : Plant Biology

- Application : Selenium plays an important role in regulating plant ecosystems .

- Method : Plants absorb inorganic selenium (selenite or selenate) from the soil and convert it into various organic selenides (such as seleno amino acids, selenoproteins, and volatile selenides) via the sulfur metabolic pathway .

- Results : Organoselenides can promote plant growth, improve nutritional quality, and play an important regulatory function in plant ecosystems .

Enhancement of Nutritional Substance in Fragrant Rice

- Field : Agriculture

- Application : Foliar application of sodium selenate induces regulation in yield formation, grain quality characters and 2-acetyl-1-pyrroline biosynthesis in fragrant rice .

- Method : At the initial heading stage, one-time foliar application of sodium selenate with concentrations of 0, 10, 20, 30, 40 and 50 μmol·L−1 were foliar applied on two fragrant rice varieties .

- Results : Selenate application at the initial heading stage not only improved the grain yield of fragrant rice by increasing the seed-setting rate and grain weight, but also promoted the grain quality by increasing crude protein contents and lowering the chalky rice rate .

Physicochemical Properties of Soil

- Field : Soil Science

- Application : Selenium plays a role in determining the physicochemical properties of soil .

- Method : The study involves the determination of the physicochemical properties of soil .

- Results : The results of this study could provide insights into how selenium affects soil properties .

安全和危害

Lead selenite may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed or if inhaled . No safe level of lead has been identified. If you work near products or materials that contain lead, it can get inside your body. If you are exposed to too much lead, it can be toxic .

未来方向

Selenium compounds have substantial promise in confronting the challenges pertaining to Selenium, thereby fostering advancements in environmental sustainability . Building upon the current progress in research, future directions aimed at establishing a theoretical framework for Selenium supplementation in human nutrition and the mitigation of Selenium-induced pollution are suggested .

属性

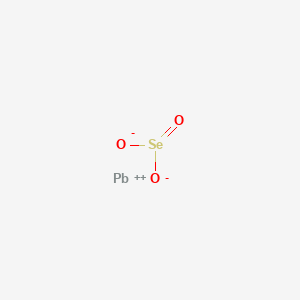

IUPAC Name |

lead(2+);selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Se.Pb/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGYSIAVLHDIBR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3PbSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319358 | |

| Record name | Selenious acid lead(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lead selenite | |

CAS RN |

7488-51-9 | |

| Record name | Lead selenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007488519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenious acid lead(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead(2+) selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD SELENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W3W2LZB2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1604335.png)

![10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B1604338.png)

![3-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1604350.png)